
1-(2,3-Dichlorophenyl)ethan-1-one oxime
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Overview
Description
1-(2,3-Dichlorophenyl)ethan-1-one oxime is an organochlorine compound characterized by a ketoxime functional group (-C=N-OH) attached to a 2,3-dichlorophenyl-substituted ethanone backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~3.3 based on analogous compounds) and hydrogen-bonding capacity, which influence its reactivity and biological interactions .
Preparation Methods
The preparation of EINECS 300-615-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The exact synthetic routes and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
EINECS 300-615-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
EINECS 300-615-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of new pharmaceuticals or therapeutic agents. Industrial applications might include its use in the production of polymers, coatings, or other materials .
Mechanism of Action
The mechanism of action of EINECS 300-615-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors to modulate cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oximes
Substituent Position Effects on Physicochemical Properties
The position of chlorine substituents on the phenyl ring significantly impacts molecular properties. For instance:
- 1-(3,4-Dichlorophenyl)ethanone oxime (CAS 71516-68-2): Molecular weight: 204.05 g/mol XLogP3: 3.3 Hydrogen-bond donors/acceptors: 1/2 Melting point: Not reported, but analogs with similar substituents (e.g., 4-chlorobenzyl oximes) show melting points ranging from 47.5–49.0°C .
Table 1: Comparative Physicochemical Properties of Dichlorophenyl Oximes
Compound | Substituent Position | Molecular Weight (g/mol) | XLogP3 | Hydrogen-Bond Donors |
---|---|---|---|---|
1-(2,3-Dichlorophenyl)ethanone oxime | 2,3- | 204.05* | ~3.3* | 1 |
1-(3,4-Dichlorophenyl)ethanone oxime | 3,4- | 204.05 | 3.3 | 1 |
1-(2,4-Dichlorophenyl)ethanone oxime | 2,4- | 204.05 | ~3.8 | 1 |
*Estimated from analogous compounds .
Antimicrobial Activity :
- Benzofuran-based oxime ethers: Exhibited notable antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) .
- Thienyl oxime ethers : Demonstrated moderate antifungal activity (e.g., 65% inhibition at 50 µg/mL against Aspergillus niger) .
Antifungal Target (CYP51 Binding): Dichlorophenyl oximes may inhibit fungal lanosterol 14α-demethylase (CYP51), analogous to azole antifungals like ketoconazole . However, substituent positioning affects binding affinity; 2,4-dichloro derivatives exhibit stronger CYP51 interactions than 3,4-isomers due to optimal halogen placement in the active site .
Properties
CAS No. |
93942-61-1 |
---|---|
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
(NZ)-N-[1-(2,3-dichlorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(11-12)6-3-2-4-7(9)8(6)10/h2-4,12H,1H3/b11-5- |
InChI Key |
RZRLUSUIHLPOJK-WZUFQYTHSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CC(=NO)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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